molecular formula C10H7NO3 B167482 N-Acetylphthalimide CAS No. 1971-49-9

N-Acetylphthalimide

Cat. No.: B167482
CAS No.: 1971-49-9
M. Wt: 189.17 g/mol
InChI Key: INZUQGFQRYAKQQ-UHFFFAOYSA-N
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Description

N-Acetylphthalimide, also known as N-acetylbenzene-1,2-dicarboximide, is an organic compound with the chemical formula C10H9NO3. It appears as a white crystalline solid that is slightly soluble in water but soluble in organic solvents. This compound is often used as an intermediate in the synthesis of certain drugs and as a raw material for insect growth regulators and pesticides .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Acetylphthalimide can be synthesized through the reaction of phthalimide with an acetylation reagent such as acetic anhydride. The reaction typically requires appropriate reaction conditions, including controlled temperature and the presence of a catalyst .

Industrial Production Methods: Industrial production of this compound often involves the dehydrative condensation of phthalic anhydride with primary amines at high temperatures. This method is efficient and widely used in large-scale production .

Chemical Reactions Analysis

Types of Reactions: N-Acetylphthalimide undergoes various chemical reactions, including hydrolysis, oxidation, and substitution reactions.

Common Reagents and Conditions:

Major Products:

    Hydrolysis: N-acetylphthalamic acid

    Oxidation: Corresponding oxidized products depending on the reagent used

    Substitution: Alkylated derivatives of this compound

Mechanism of Action

The mechanism of action of N-Acetylphthalimide involves its interaction with specific molecular targets and pathways. For instance, in pest control, it acts by interfering with the growth and reproduction processes of pests. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

  • Phthalimide
  • N-Alkylphthalimides
  • N-Acylphthalimides

Comparison: N-Acetylphthalimide is unique due to its acetyl group, which imparts specific chemical properties and reactivity. Compared to phthalimide, this compound has enhanced solubility in organic solvents and different reactivity in substitution reactions. N-Alkylphthalimides and N-Acylphthalimides, on the other hand, have varying alkyl or acyl groups that influence their chemical behavior and applications .

Properties

IUPAC Name

2-acetylisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3/c1-6(12)11-9(13)7-4-2-3-5-8(7)10(11)14/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INZUQGFQRYAKQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(=O)C2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90287828
Record name N-Acetylphthalimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90287828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1971-49-9
Record name N-Acetylphthalimide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52671
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Acetylphthalimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90287828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does N-acetylphthalimide interact with toluene during photochemical reactions?

A1: this compound, similar to simple ketones, undergoes photochemical hydrogen abstraction at its "in-ring" carbonyl group when irradiated in toluene. [] This leads to the formation of a radical that recombines with a benzyl radical (generated from toluene), ultimately yielding the respective carbinol as the major product. []

Q2: What are the significant differences in the photochemical behavior of this compound and N-benzoylphthalimide in the presence of toluene?

A2: While both this compound and N-benzoylphthalimide react with toluene under irradiation, they yield different major products. This compound primarily forms a carbinol through a hydrogen abstraction mechanism. [] In contrast, N-benzoylphthalimide generates a novel spirolactone. This difference suggests N-benzoylphthalimide might proceed through an electron transfer mechanism with toluene, unlike the hydrogen abstraction observed with this compound. []

Q3: How does cyclohexene participate in the photochemical reactions of this compound?

A3: When irradiated in the presence of cyclohexene, this compound undergoes a 1,4-cycloaddition reaction. [] This means the cyclohexene molecule adds across the aromatic ring of the phthalimide structure, primarily forming the exo, trans 1,4-cycloadduct. [] This contrasts with the reactions observed in toluene, highlighting the influence of the reaction partner on the photochemical pathway.

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